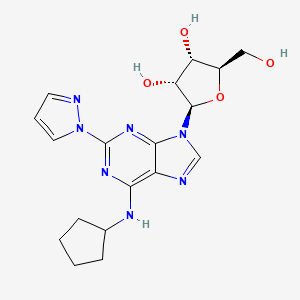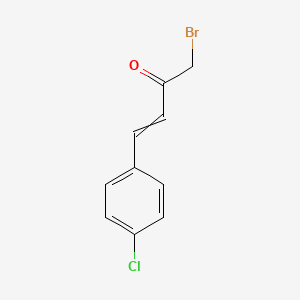![molecular formula C30H48N2O2 B12597872 3-(Decyloxy)-6-[4-(decyloxy)phenyl]pyridazine CAS No. 648431-37-2](/img/structure/B12597872.png)
3-(Decyloxy)-6-[4-(decyloxy)phenyl]pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Decyloxy)-6-[4-(decyloxy)phenyl]pyridazine is an organic compound that belongs to the class of pyridazines. Pyridazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2. The presence of decyloxy groups and a phenyl ring in its structure makes this compound particularly interesting for various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Decyloxy)-6-[4-(decyloxy)phenyl]pyridazine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 3,6-dichloropyridazine with 4-decyloxyphenol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Decyloxy)-6-[4-(decyloxy)phenyl]pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the decyloxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3-(Decyloxy)-6-[4-(decyloxy)phenyl]pyridazine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials, including liquid crystals and polymers.
Wirkmechanismus
The mechanism of action of 3-(Decyloxy)-6-[4-(decyloxy)phenyl]pyridazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(Decyloxy)-N-((3-(((4-(decyloxy)benzoyl)amino)me)cyclohexyl)me)benzamide
- 4-(Decyloxy)-2-hydroxyphenyl)(phenyl)methanone oxime
- 4-Piperidinol, 1-[3-(decyloxy)propyl]-4-phenyl-, hydrochloride
Uniqueness
3-(Decyloxy)-6-[4-(decyloxy)phenyl]pyridazine is unique due to its specific structural features, such as the presence of both decyloxy groups and a phenyl ring attached to the pyridazine core. These structural elements contribute to its distinct chemical and physical properties, making it suitable for various specialized applications.
Eigenschaften
CAS-Nummer |
648431-37-2 |
|---|---|
Molekularformel |
C30H48N2O2 |
Molekulargewicht |
468.7 g/mol |
IUPAC-Name |
3-decoxy-6-(4-decoxyphenyl)pyridazine |
InChI |
InChI=1S/C30H48N2O2/c1-3-5-7-9-11-13-15-17-25-33-28-21-19-27(20-22-28)29-23-24-30(32-31-29)34-26-18-16-14-12-10-8-6-4-2/h19-24H,3-18,25-26H2,1-2H3 |
InChI-Schlüssel |
VQDPGKCUGQUORE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C2=NN=C(C=C2)OCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Hydroxy-3-isopropyl-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12597797.png)
![N'-[2-(2-methoxyphenyl)ethyl]-N-(4-phenylbutyl)ethane-1,2-diamine](/img/structure/B12597799.png)
![3-(Decyloxy)-6-{[4-(heptyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12597805.png)
![1-[4-(Dibromomethyl)phenyl]ethan-1-one](/img/structure/B12597811.png)
![4-[Bis(ethylsulfanyl)methyl]-2-methoxy-1-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B12597819.png)
![N-{2-[(3-Cyano-8-methyl-2-quinolinyl)amino]ethyl}-3-methoxybenzamide](/img/structure/B12597827.png)
![5-hydroxy-4-[4-(pyrrolidin-1-ylmethyl)phenyl]-2H-isoquinolin-1-one](/img/structure/B12597835.png)
![2,5-Pyrrolidinedione, 3,3-diphenyl-1-[3-(4-phenyl-1-piperazinyl)propyl]-](/img/structure/B12597840.png)

![9H-Thioxanthen-9-one, 3-[4-(1,1-dimethylethyl)phenyl]-, 10,10-dioxide](/img/structure/B12597866.png)


![N-Hexadecyl-N-methyl-4-[2-(pyridin-4-yl)ethenyl]aniline](/img/structure/B12597886.png)
